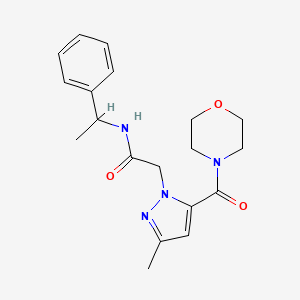

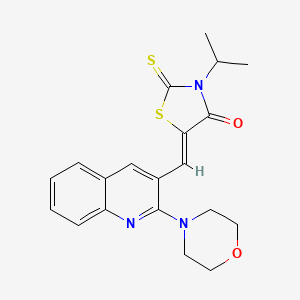

(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been synthesized and studied for its potential as an antimicrobial agent. Derivatives of this molecule have shown activity against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as the fungal pathogen Candida albicans . The antimicrobial properties make it a candidate for further research in developing new treatments for infections caused by these organisms.

Synthesis of Acrylonitrile Derivatives

The compound serves as a precursor in the synthesis of new acrylonitrile derivatives. These derivatives are obtained through base-catalysed condensation reactions and have potential applications in various fields, including pharmaceuticals and agrochemicals .

Antiviral Research

In the realm of antiviral research, derivatives of this compound have been explored for their efficacy against viral infections. The structural motif of the compound allows for the synthesis of nucleosides, which are key components in antiviral drugs .

Coordination Chemistry

Due to its structural complexity, the compound can act as a ligand in coordination chemistry. Researchers utilize it to study metal complex formation, which is fundamental in understanding catalysis and enzyme function .

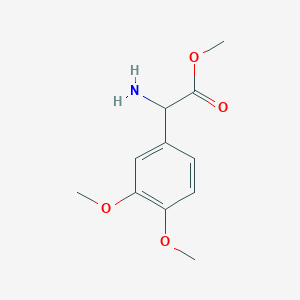

Synthesis of β-Amino Acid Esters

The compound has been used in the synthesis of β-amino acid esters via Michael addition with secondary cyclic amines. This process is significant in the production of pharmaceuticals and bioactive molecules .

Building Block for Complex Molecules

In synthetic chemistry, this compound is often employed as a building block for the construction of more complex molecules. Its reactive sites are exploited for nucleophilic substitution reactions, which are pivotal in the creation of diverse chemical entities .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may include bacterial and fungal proteins .

Mode of Action

It’s known that similar compounds inhibit dna synthesis in bacterial cells by blocking class ii topoisomerases . This suggests that (Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may interact with its targets in a similar manner, leading to inhibition of essential cellular processes.

Biochemical Pathways

Given its potential antimicrobial activity, it’s likely that it interferes with essential biochemical pathways in bacteria and fungi, such as dna replication and protein synthesis .

Result of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that it may lead to the death of bacterial and fungal cells by inhibiting essential cellular processes .

Eigenschaften

IUPAC Name |

(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-13(2)23-19(24)17(27-20(23)26)12-15-11-14-5-3-4-6-16(14)21-18(15)22-7-9-25-10-8-22/h3-6,11-13H,7-10H2,1-2H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAJNZDYTPGHOV-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)

![N7-(4-fluorophenyl)-N5-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)

![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)

![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)